molecular formula C4H9NO3 B555628 D-beta-homoserine CAS No. 16504-57-7

D-beta-homoserine

Cat. No. B555628
CAS RN: 16504-57-7
M. Wt: 119,12 g/mole
InChI Key: BUZICZZQJDLXJN-VKHMYHEASA-N
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Description

D-beta-homoserine is a compound used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine protease(s) for mechanism studies .


Synthesis Analysis

D-Homoserine is synthesized by a deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine . The carbon flux in bacteria such as E. coli is maintained by this reaction .


Molecular Structure Analysis

The molecular formula of D-beta-homoserine is C4H9NO3 . The InChI representation is InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 . The molecular weight is 119.12 g/mol .


Chemical Reactions Analysis

The homoserine transacetylase MetX converts L-homoserine to O-acetyl-L-homoserine at the committed step of the methionine biosynthesis pathway . This pathway is not part of the host metabolism, making it a potential target for drug design .


Physical And Chemical Properties Analysis

D-beta-homoserine has a molecular weight of 119.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 .

Scientific Research Applications

  • Synthesis Techniques : D-beta-homoserine has been the subject of studies focusing on synthesis techniques. For example, Hayashi (1959) explored the synthesis of DL-Homoserine, highlighting its significance in biochemical studies related to amino acid metabolism. This research provided insights into efficient synthesis methods for DL-homoserine, useful in various biochemical applications (Hayashi, 1959).

  • Biochemical Pathways : D-beta-homoserine is involved in essential biochemical pathways. For instance, Black (1962) described the conversion of aspartic acid to homoserine, which involves catalysis by yeast enzymes. This understanding is crucial in studies related to amino acid metabolism (Black, 1962).

  • Distribution in Plant Tissues : Research by Rozentsvet (2004) explored the distribution of betaine lipid (containing homoserine) in various plants, particularly in the Lycopodiophyta division. This study is significant for understanding the role and distribution of homoserine-containing compounds in different plant species (Rozentsvet, 2004).

  • Enzymatic Studies and Drug Discovery : Nazi and Wright (2005) investigated the catalytic mechanism of homoserine transacetylase in fungi, emphasizing its potential as a target for antimicrobial drugs. This research is pivotal in the development of new drugs targeting specific enzymes (Nazi & Wright, 2005).

  • Amino Acid Derivatives in Pharmaceuticals : Curran (1981) discussed the resolution of homoserine to create D-homoserine, found in Nocardicin antibiotics. This work is significant in the pharmaceutical industry, particularly in the synthesis of specific antibiotic compounds (Curran, 1981).

  • Applications in Aquaculture : Cam et al. (2009) explored the use of homoserine lactone-degrading bacteria in protecting Artemia from pathogenic effects. This research has practical applications in aquaculture, particularly in managing bacterial infections (Cam et al., 2009).

  • Structure and Function Studies : Wang et al. (2007) studied the crystal structure of homoserine O-acetyltransferase, providing insights into its function and potential applications in biochemistry and drug development (Wang et al., 2007).

  • Fermentation and Industrial Applications : Mu et al. (2021) described an efficient method for producing L-homoserine in Escherichia coli, highlighting its potential in various industries, including pharmaceuticals and agriculture (Mu et al., 2021).

  • Enzyme Assays and Properties : Datta and Gest (1970) provided methods for assaying and characterizing homoserine dehydrogenase, an enzyme integral to amino acid biosynthesis. Such studies are crucial in enzymology and metabolic engineering (Datta & Gest, 1970).

  • Biotechnological Production : Zhang et al. (2021) engineered Escherichia coli for high-efficiency production of L-homoserine, demonstrating the potential for large-scale production of this amino acid (Zhang et al., 2021).

  • Catalysis and Substrate Specificity : Krishna et al. (2001) studied the structural basis for the catalysis and substrate specificity of homoserine kinase. This research is essential for understanding enzyme functions at a molecular level (Krishna et al., 2001).

  • Metabolic Engineering for Production : Li et al. (2016) focused on metabolic engineering of E. coli for L-homoserine production, demonstrating the potential of genetic modifications for enhanced production of specific compounds (Li et al., 2016).

  • Vibrational Spectra Studies : Yalagi et al. (2017) investigated the vibrational spectra of L-beta-Homoserine, providing insights into its molecular interactions and properties, crucial for chemical analysis (Yalagi et al., 2017).

  • Central Metabolic Pathways Engineering : Liu et al. (2020) engineered the central metabolic pathways of E. coli for increased L-homoserine production. This study showcases the application of system metabolic engineering in biotechnology (Liu et al., 2020).

  • Chemical Synthesis of Derivatives : Murooka et al. (1968) achieved the synthesis of O-ethyl-DL-homoserine, a derivative of homoserine, highlighting the chemical versatility of homoserine in synthesizing various compounds (Murooka et al., 1968).

  • Betaine Supplementation and Health Effects : Schwab et al. (2002) explored the effects of betaine supplementation on human health, noting its impact on plasma homocysteine concentrations. This research provides insights into the health-related applications of compounds related to homoserine (Schwab et al., 2002).

  • Redistribution of Metabolic Flux : Li et al. (2020) focused on the redistribution of metabolic flux in Corynebacterium glutamicum for efficient L-homoserine production. This work is crucial for understanding and optimizing microbial production of valuable compounds (Li et al., 2020).

  • Synthetic Metabolic Pathway Construction : Walther et al. (2017) constructed a synthetic metabolic pathway for producing 2,4-dihydroxybutyric acid from homoserine, demonstrating innovative approaches in metabolic engineering (Walther et al., 2017).

  • Enantiopure Compounds Synthesis : Sharma and Hergenrother (2003) prepared enantiopure beta-amino-gamma-keto acids from L-homoserine, illustrating the utility of homoserine in synthesizing structurally complex molecules (Sharma & Hergenrother, 2003).

  • Electrochemical Detection of Signaling Molecules : Baldrich et al. (2011) developed an electrochemical biosensor for detecting quorum sensing signaling molecules, highlighting the role of homoserine derivatives in microbial communication (Baldrich et al., 2011).

Safety And Hazards

When handling D-beta-homoserine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

Efforts are underway to target the methionine biosynthesis pathway, as it is not part of the host metabolism . The homoserine transacetylase MetX, which converts L-homoserine to O-acetyl-L-homoserine at the committed step of this pathway, is a potential target for drug design . The deep active-site tunnel surrounding the catalytic serine yielded many consensus clusters during mapping, suggesting that Mt MetX is highly druggable .

properties

IUPAC Name

(3S)-3-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZICZZQJDLXJN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937030
Record name (3S)-3-Amino-4-hydroxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-beta-homoserine

CAS RN

16504-57-7
Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16504-57-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybutyric acid, (-)-
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Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-beta-Homoserine
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Record name 3-AMINO-4-HYDROXYBUTYRIC ACID, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kikuchi, Y Tsuboi, K Komatsu, M Gomi, E Chikayama… - researchgate.net
Figure S2. Comparison between the peak number and distributions of standard compounds measured by SpinCouple (red) and obtained from BML (blue), plotted as 2D-Jres spectra (A)…
Number of citations: 2 www.researchgate.net

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